One documented application of 4,5-Difluoro-2-nitroaniline is as a starting material for the synthesis of heterocyclic compounds. A study describes its use in the preparation of 2-chloro-5,6-difluorobenzimidazole []. Benzimidazoles are a class of heterocyclic compounds with a wide range of applications, including as antiparasitic agents [].
Another area of research explores the use of 4,5-Difluoro-2-nitroaniline in the synthesis of functionalized aromatic molecules. For example, a research paper details its application in the synthesis of 1-(4,5-difluoro-2-nitrophenyl)pyrene through a diazotization reaction []. Pyrene is a four-ringed aromatic hydrocarbon, and functionalized pyrene derivatives can have various applications in materials science and organic electronics [].
4,5-Difluoro-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O2 and a CAS number of 78056-39-0. It features two fluorine atoms substituted at the 4 and 5 positions on the aromatic ring, along with a nitro group at the 2 position and an amino group. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone. Its unique structure imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
There is no current research available on the mechanism of action of 4,5-Difluoro-2-nitroaniline. Without understanding its specific applications, it's difficult to speculate on its potential biological interactions.
Due to the limited research on 4,5-Difluoro-2-nitroaniline, specific safety information is unavailable. However, considering the presence of the nitro group, it is likely to be an irritant and should be handled with appropriate precautions []. Standard laboratory safety protocols for handling organic compounds should be followed.
4,5-Difluoro-2-nitroaniline presents an opportunity for further scientific exploration. Potential research areas include:
Several methods exist for synthesizing 4,5-difluoro-2-nitroaniline:
4,5-Difluoro-2-nitroaniline has several applications across different fields:
Several compounds share structural similarities with 4,5-difluoro-2-nitroaniline. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Fluoro-2-nitroaniline | C6H5FN2O2 | Contains one fluorine atom; used in dye synthesis. |
3,4-Difluoroaniline | C6H6F2N | Two fluorine atoms; exhibits different reactivity patterns. |
3-Nitroaniline | C6H6N2O2 | Lacks fluorine; widely studied for its biological properties. |
The uniqueness of 4,5-difluoro-2-nitroaniline lies in its specific arrangement of functional groups which enhances its reactivity and potential biological activity compared to other similar compounds. The dual fluorination at the 4 and 5 positions provides distinct electronic properties that differentiate it from other nitroanilines, making it a subject of interest for further research in organic synthesis and medicinal chemistry .
Irritant